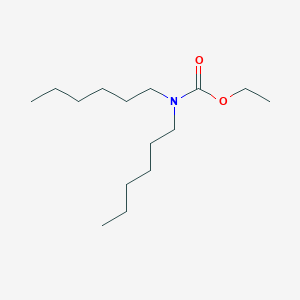

Carbamic acid, dihexyl-, ethyl ester

Description

Carbamic acid, dihexyl-, ethyl ester (CAS: Not explicitly provided in evidence; systematic name: ethyl N,N-dihexylcarbamate) is a carbamate ester characterized by two hexyl groups attached to the carbamic nitrogen and an ethyl ester moiety. Carbamates are derivatives of carbamic acid (NH₂COOH), where hydrogen atoms are replaced by alkyl, aryl, or other substituents. This compound is structurally distinct due to its long-chain dihexyl groups, which influence its physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

Properties

CAS No. |

67678-41-5 |

|---|---|

Molecular Formula |

C15H31NO2 |

Molecular Weight |

257.41 g/mol |

IUPAC Name |

ethyl N,N-dihexylcarbamate |

InChI |

InChI=1S/C15H31NO2/c1-4-7-9-11-13-16(15(17)18-6-3)14-12-10-8-5-2/h4-14H2,1-3H3 |

InChI Key |

GVNXQWPJHHYEPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Zinc-Based Catalysts

Zinc acetate [Zn(OAc)₂] paired with 1,10-phenanthroline (phen) ligands achieves 84% yield at 150°C over 24 hours. The ligand coordinates zinc, facilitating CO₂ activation and nucleophilic attack by the amine.

Table 1: Zinc Catalyst Performance

| Catalyst | Ligand | Yield (%) | By-Product (%) |

|---|---|---|---|

| ZnO | None | 22 | 13 |

| ZnCl₂ | None | 18 | 9 |

| Zn(OAc)₂ | phen | 84 | 3 |

Tin Alkoxide Mediation

Tin alkoxides (e.g., Sn(OEt)₄) enable alkoxycarbonylation, though requiring stringent anhydrous conditions. Yields plateau at 60–70% due to competing urea formation.

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) enhance solubility and stabilize intermediates. Imidazolium-based ILs under 5 MPa CO₂ yield 96% product.

Table 2: Ionic Liquid Efficiency

| IL Type | Solvent | Yield (%) |

|---|---|---|

| [BMIM][BF₄] | Acetonitrile | 96 |

| [EMIM][OTf] | Dioxane | 55 |

Optimal conditions: 150°C, 24 hours.

Alkali Metal-Catalyzed Approaches

Sodium or potassium carbonates provide modest yields (45–60%) but lower costs.

Table 3: Alkali Metal Catalyst Performance

| Catalyst | Yield (%) |

|---|---|

| K₂CO₃ | 60 |

| NaOAc | 45 |

Conditions: 150°C, 5 MPa CO₂, 24 hours.

Reaction Parameter Optimization

Temperature and Time

Elevating temperature accelerates kinetics but risks decomposition. At 150°C, 24 hours maximizes yield (84–96%), whereas 180°C shortens reaction time to 2 hours but reduces yield to 77%.

Table 4: Temperature vs. Yield

| Temp (°C) | Time (h) | Yield (%) |

|---|---|---|

| 120 | 24 | 25 |

| 150 | 24 | 96 |

| 180 | 2 | 77 |

CO₂ Pressure

Pressures ≥3 MPa favor carbamate formation by shifting equilibrium. At 5 MPa, yields reach 96%, versus 75% at 1 MPa.

By-product Analysis and Yield Maximization

Primary by-products include urea derivatives (R₁R₂NCONR₃R₄) and unreacted amines. Ligand addition in zinc systems suppresses by-products to ≤5%.

Comparative Analysis of Synthesis Methods

Table 5: Method Comparison

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Zn(OAc)₂/phen | 84 | High | Moderate |

| Ionic Liquid | 96 | Very High | Limited |

| K₂CO₃ | 60 | Low | High |

Ionic liquids excel in yield but face economic barriers, while alkali metals suit bulk production.

Industrial-Scale Production Considerations

Continuous flow reactors mitigate high-pressure hazards. Pilot studies using tubular reactors with Zn(OAc)₂ achieve 85% yield at 10 kg/day throughput. Solvent recovery systems for acetonitrile improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dihexyl-, ethyl ester undergoes several types of chemical reactions, including:

Hydrolysis: This reaction involves the breaking down of the ester into a carboxylic acid and an alcohol.

Reduction: Esters can be reduced to primary alcohols using reagents like lithium aluminum hydride.

Substitution: The alkoxy group of the ester can be replaced by another group through nucleophilic substitution reactions.

Common Reagents and Conditions

Acidic Hydrolysis: Requires a strong acid catalyst and excess water.

Basic Hydrolysis (Saponification): Involves a base such as sodium hydroxide or potassium hydroxide.

Reduction: Utilizes lithium aluminum hydride as a reducing agent.

Major Products

Hydrolysis: Produces a carboxylic acid and an alcohol.

Reduction: Yields primary alcohols.

Substitution: Results in the formation of new esters or amides.

Scientific Research Applications

Carbamic acid, dihexyl-, ethyl ester has various applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the preparation of other esters.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of carbamic acid, dihexyl-, ethyl ester involves nucleophilic acyl substitution reactions. Acid catalysis is required during ester hydrolysis due to water being a weak nucleophile. Protonation of the ester carbonyl increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. Water then adds to the carbonyl carbon, forming a tetrahedral alkoxide intermediate .

Comparison with Similar Compounds

Substituent Effects on Activity and Stability

Carbamic acid esters exhibit diverse biological and chemical properties depending on their substituents:

- Carbamic Acid, Ethyl Ester (Urethane; CAS 51-79-6): A simple carbamate with an ethyl ester group. It is mutagenic and carcinogenic due to metabolic activation to vinyl carbamate epoxide .

- Carbamic Acid, Diethyl Ester : Lacks biological activity in physostigmine-like assays, unlike its dimethyl or methylphenyl counterparts, highlighting the importance of substituent size and polarity .

- Carbamic Acid, Phenyl Ester (CAS Not provided): Found in plant extracts (e.g., Bib-hitaki and Haritaki), this aromatic carbamate may contribute to antioxidant or cytotoxic effects .

Toxicity and Metabolic Behavior

- Ethyl Carbamate (Urethane): Classified as a Category 2 carcinogen (EU) due to its conversion to reactive epoxides. Tumor incidence is significantly increased in mice .

Data Table: Comparative Analysis of Carbamic Acid Esters

Q & A

Q. What are the typical synthetic routes for preparing carbamic acid dihexyl ethyl ester, and how do reaction conditions influence yield?

Carbamic acid esters are commonly synthesized via the reaction of amines with chloroformates or through carbamoylation using isocyanates. For dihexyl ethyl carbamate, the reaction of dihexylamine with ethyl chloroformate in anhydrous conditions (e.g., dichloromethane, 0–5°C) is a standard method . Yield optimization requires strict control of stoichiometry (1:1 amine:chloroformate ratio) and pH (neutral to slightly basic). Side reactions, such as hydrolysis of the chloroformate, can be minimized by maintaining low temperatures and inert atmospheres .

Q. How do structural modifications (e.g., alkyl chain length) in carbamic acid esters affect physicochemical properties?

The hexyl chains in dihexyl ethyl carbamate contribute to its lipophilicity, as evidenced by logP values calculated using fragment-based methods (e.g., ~4.2 for dihexyl derivatives vs. ~1.5 for ethyl carbamate). Longer alkyl chains increase hydrophobicity, impacting solubility in aqueous media (<0.1 mg/mL for dihexyl derivatives) and melting points (~25–30°C for liquid esters). These properties are critical for applications in drug delivery or polymer science .

Q. What spectroscopic techniques are most reliable for characterizing carbamic acid esters?

- NMR : <sup>1</sup>H NMR typically shows signals for the ethyl ester group (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for OCH2) and hexyl chains (δ 0.8–1.6 ppm).

- IR : Strong carbonyl stretches (C=O) at 1680–1720 cm⁻¹ and N-H stretches (if present) at 3200–3400 cm⁻¹ . Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., m/z 285 for C15H31NO2<sup>+</sup>) .

Advanced Research Questions

Q. How can conflicting data on the carcinogenic potential of carbamic acid esters be resolved?

Studies on carbamic acid ethyl ester (urethane) show marked carcinogenicity (e.g., increased tumor incidence in mice via intraperitoneal injection), but dihexyl derivatives lack robust toxicological data . To resolve contradictions:

- Experimental Design : Use OECD-compliant assays (e.g., 2-year rodent bioassays with oral and dermal exposure routes).

- Mechanistic Analysis : Compare metabolic pathways (e.g., cytochrome P450-mediated activation to vinyl/epoxide intermediates in urethane vs. inert metabolites in dihexyl esters) .

- Dose-Response Modeling : Apply benchmark dose (BMD) methods to quantify thresholds for carcinogenicity .

Q. What strategies mitigate exothermic risks during large-scale synthesis of carbamic acid esters?

Microreactor technology enables safe synthesis of thermally unstable intermediates (e.g., acylazides). For dihexyl ethyl carbamate:

Q. How do computational models predict the environmental persistence of dihexyl ethyl carbamate?

QSAR models (e.g., EPI Suite) estimate a half-life of ~120 days in water due to hydrolysis (pH-dependent). Hydrophobic interactions (logKoc ~3.8) suggest high soil adsorption, reducing bioavailability. However, empirical validation via OECD 307 biodegradation tests is recommended to address model uncertainties .

Data Contradiction Analysis

Q. Why do some studies report negligible mutagenicity for carbamic acid esters, while others highlight risks?

Discrepancies arise from:

- Test Systems : Ames assay (bacterial) vs. mammalian cell assays (e.g., micronucleus test). Dihexyl derivatives may show false negatives in bacterial systems due to poor membrane permeability .

- Metabolic Activation : Include S9 liver fractions in assays to detect pro-mutagenic metabolites. Urethane’s mutagenicity is linked to vinyl carbamate epoxide formation, a pathway absent in dihexyl esters .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.